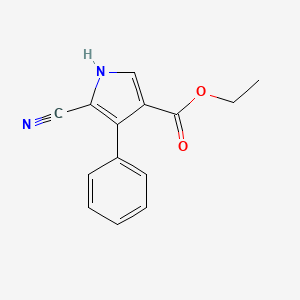
N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine is an organic compound with the molecular formula C17H34N2 It consists of a cyclooctyl group and a 4-methylcyclohexyl group attached to an ethane-1,2-diamine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine typically involves the reaction of cyclooctylamine with 4-methylcyclohexylamine in the presence of ethylene diamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Cyclooctylamine and 4-methylcyclohexylamine reaction: These amines are reacted with ethylene diamine in a solvent such as ethanol or methanol.
Catalysis: A catalyst like palladium on carbon (Pd/C) may be used to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain pure N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine.
Industrial Production Methods
In an industrial setting, the production of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in substitution reactions where one of the amine groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of N-alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-cyclooctyl-N’-(4-methylcyclohexyl)ethane-1,2-diamine: shares similarities with other diamines such as:
Uniqueness
Structural Features: The presence of both cyclooctyl and 4-methylcyclohexyl groups provides unique steric and electronic properties.
Reactivity: The compound’s reactivity profile is distinct due to the specific arrangement of functional groups, making it suitable for specialized applications.
Eigenschaften
CAS-Nummer |
627524-66-7 |
|---|---|
Molekularformel |
C17H34N2 |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
N-cyclooctyl-N'-(4-methylcyclohexyl)ethane-1,2-diamine |
InChI |
InChI=1S/C17H34N2/c1-15-9-11-17(12-10-15)19-14-13-18-16-7-5-3-2-4-6-8-16/h15-19H,2-14H2,1H3 |
InChI-Schlüssel |
IAJBVVUJOIWWOL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CCC(CC1)NCCNC2CCCCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


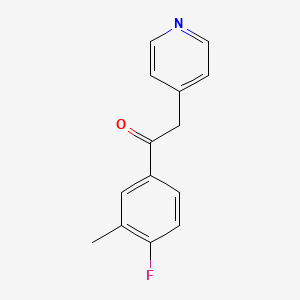
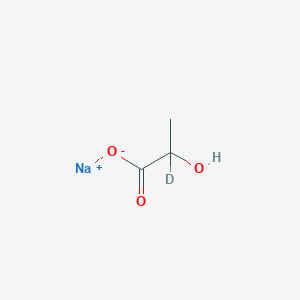
![3-{3-[2-(5-Methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl}propanal](/img/structure/B15166572.png)
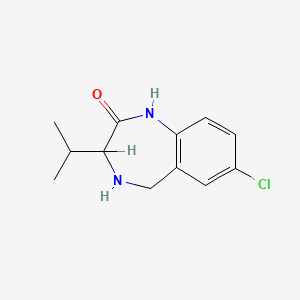
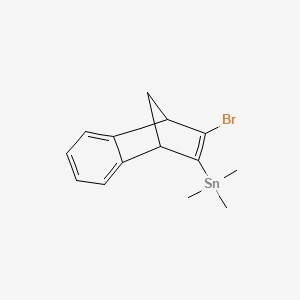
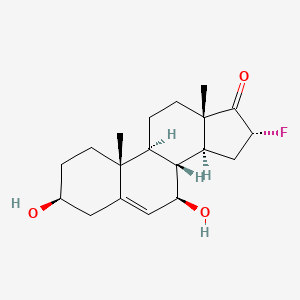
![2-[(2,5-Dimethylthiophen-3-yl)methyl]-3-ethyl-5-methylthiophene](/img/structure/B15166602.png)
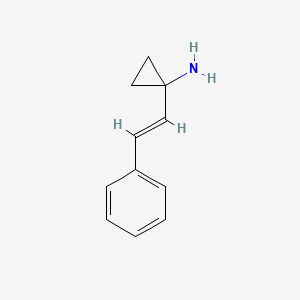
![6-({[2-(Dimethylamino)ethyl]amino}methylidene)-2-methoxycyclohexa-2,4-dien-1-one](/img/structure/B15166614.png)
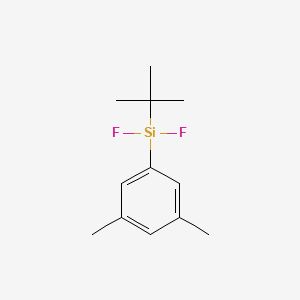
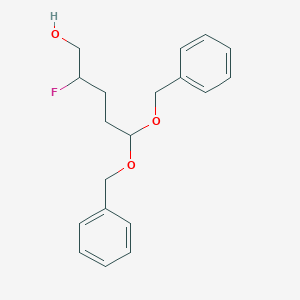
![4-({[1-(Methanesulfonyl)piperidin-4-yl]oxy}methyl)-2,6-dimethylpyridine](/img/structure/B15166643.png)

